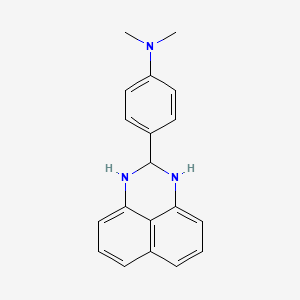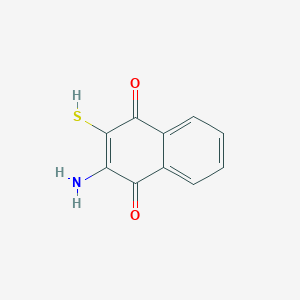
2-Aminoethyl acrylate
Vue d'ensemble
Description
2-Aminoethyl acrylate, also known as 2-propenoic acid, 2-aminoethyl ester, is an organic compound with the molecular formula C5H9NO2. It is a colorless to slightly yellowish liquid that is soluble in water and various organic solvents. This compound is primarily used in the synthesis of polymers and copolymers, which have applications in various industries, including coatings, adhesives, and biomedical devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Aminoethyl acrylate can be synthesized through several methods. One common approach involves the esterification of acrylic acid with 2-aminoethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the transesterification of methyl acrylate with 2-aminoethanol. This method is preferred due to its higher yield and efficiency. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid and is carried out at elevated temperatures .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Aminoethyl acrylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted acrylates.
Applications De Recherche Scientifique
2-Aminoethyl acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in coatings, adhesives, and sealants.
Biology: The compound is employed in the development of hydrogels and other biomaterials for tissue engineering and drug delivery systems.
Medicine: It is used in the formulation of biomedical devices such as contact lenses and wound dressings due to its biocompatibility.
Mécanisme D'action
The mechanism of action of 2-aminoethyl acrylate involves its ability to undergo polymerization and form cross-linked networks. The amino group in the compound can participate in hydrogen bonding and other interactions, which contribute to the stability and functionality of the resulting polymers. These interactions are crucial in applications such as drug delivery, where the polymer matrix can control the release of therapeutic agents .
Comparaison Avec Des Composés Similaires
2-Dimethylaminoethyl acrylate: This compound has a similar structure but contains a dimethylamino group instead of an amino group. It is used in the synthesis of polymers with different properties.
2-Hydroxyethyl acrylate: This compound contains a hydroxyl group instead of an amino group and is used in the production of hydrophilic polymers.
2-Methoxyethyl acrylate: This compound has a methoxy group and is used in the synthesis of polymers with unique solubility properties.
Uniqueness: 2-Aminoethyl acrylate is unique due to its amino group, which imparts specific reactivity and functionality to the polymers synthesized from it. This makes it particularly valuable in applications requiring biocompatibility and specific interactions with biological molecules .
Propriétés
IUPAC Name |
2-aminoethyl prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-5(7)8-4-3-6/h2H,1,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIJCMNGQCUTPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424178 | |
| Record name | 2-aminoethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7659-38-3 | |
| Record name | 2-aminoethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[(3-methoxy-3-oxopropyl)amino]-trimethylazanium;chloride](/img/structure/B3057029.png)
![2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline](/img/structure/B3057030.png)

